molecular formula C20H18N4O3 B11610954 ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11610954
M. Wt: 362.4 g/mol
InChI Key: JDOUIVWWPROQAA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.

Chemical Reactions Analysis

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:

Biological Activity

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Structural Overview

The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : The amino and carboxylate functionalities are introduced through specific coupling reactions.
  • Purification and characterization : The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that derivatives of quinoxaline compounds often demonstrate cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against several human tumor cell lines, indicating potent antiproliferative activity.
Cell LineIC50 (µM)
HCT-1161.9
MCF-72.3

These values suggest that the compound may inhibit cancer cell growth effectively compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µM) .

The mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-13-9-5-4-8-12(13)22-17)24(18(16)21)14-10-6-7-11-15(14)26-2/h4-11H,3,21H2,1-2H3

InChI Key

JDOUIVWWPROQAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OC)N

Origin of Product

United States

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